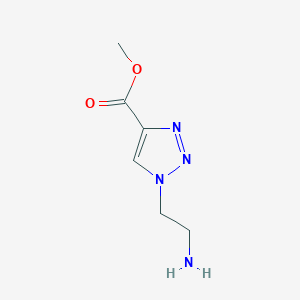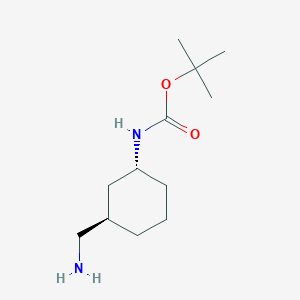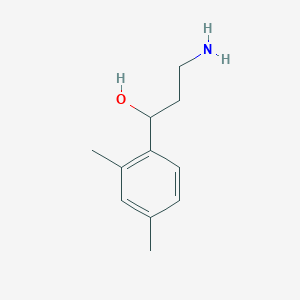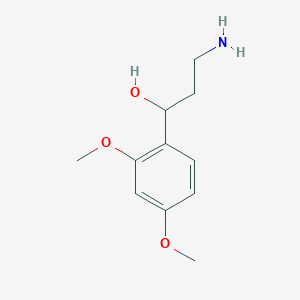
1-(2-氨基乙基)-1H-1,2,3-三唑-4-羧酸甲酯
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The aminoethyl group and the carboxylate ester group could be introduced through various functional group transformations.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the aminoethyl group, and the carboxylate ester group. The electron-withdrawing nature of the ester could influence the electronic properties of the molecule .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules . The presence of the aminoethyl group and the ester could also allow for a variety of chemical transformations.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and the aminoethyl group could impact the compound’s solubility .
科学研究应用
Pharmaceutical Intermediate Synthesis
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the triazole ring, which is a core component in many drugs, contributing to their therapeutic effects .
Polymer Production
This compound can be involved in the production of polymers, particularly those with potential biomedical applications. The presence of both amino and carboxylate groups allows it to act as a monomer that can be polymerized to form polymeric chains, which can be used in creating biocompatible materials .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors and diagnostic assays .
Agricultural Chemicals
In agriculture, this compound could be used to synthesize chemicals that protect plants from pests or diseases. Its triazole ring might be utilized to create fungicides or pesticides, enhancing crop resilience .
Material Science
The compound’s ability to form stable structures makes it valuable in material science. It could be used to develop new materials with specific properties, such as increased strength or chemical resistance .
Catalysis
In catalysis, the compound could be used to synthesize catalysts that facilitate chemical reactions. Its structure allows for the creation of complex catalysts that can be used in organic synthesis and industrial processes .
作用机制
未来方向
属性
IUPAC Name |
methyl 1-(2-aminoethyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCQRGWMVFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)










